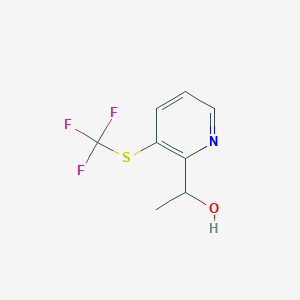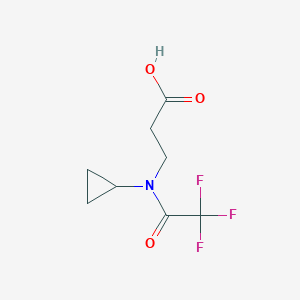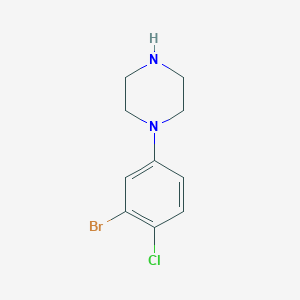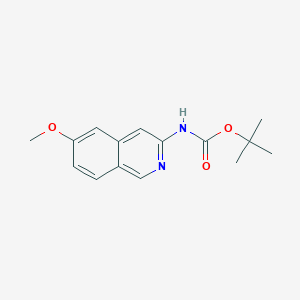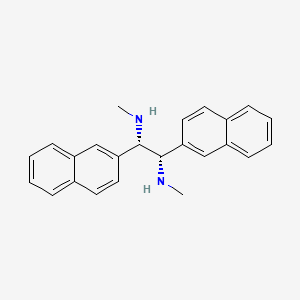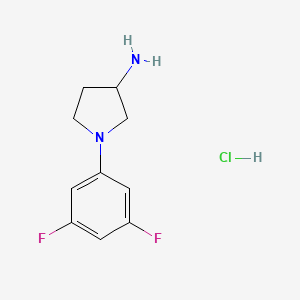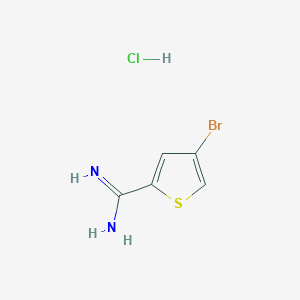
4-Bromothiophene-2-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromothiophene-2-carboximidamide hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 4-position and a carboximidamide group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiophene-2-carboximidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromothiophene-2-carboxaldehyde.
Formation of Carboximidamide: The carboxaldehyde group is converted to a carboximidamide group through a reaction with an appropriate amine under acidic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromothiophene-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azidothiophene-2-carboximidamide.
Wissenschaftliche Forschungsanwendungen
4-Bromothiophene-2-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties, such as conductive polymers.
Wirkmechanismus
The mechanism of action of 4-Bromothiophene-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
4-Bromothiophene-2-carboxaldehyde: A precursor in the synthesis of 4-Bromothiophene-2-carboximidamide hydrochloride.
4-Chlorothiophene-2-carboximidamide: Similar structure but with a chlorine atom instead of bromine.
2-Aminothiophene: Lacks the bromine atom and carboximidamide group but shares the thiophene core.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the carboximidamide group, which confer specific reactivity and biological activity. Its hydrochloride salt form further enhances its solubility and stability, making it more versatile for various applications.
Eigenschaften
Molekularformel |
C5H6BrClN2S |
|---|---|
Molekulargewicht |
241.54 g/mol |
IUPAC-Name |
4-bromothiophene-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H5BrN2S.ClH/c6-3-1-4(5(7)8)9-2-3;/h1-2H,(H3,7,8);1H |
InChI-Schlüssel |
OPRWJACNTONMSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1Br)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


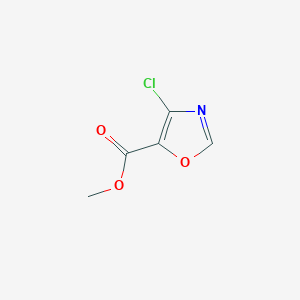

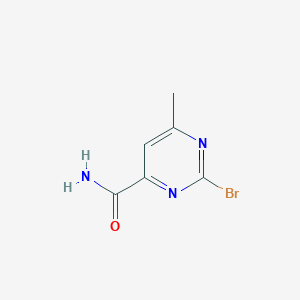
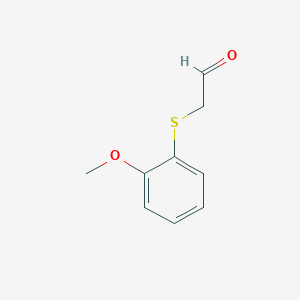

![3-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13650921.png)
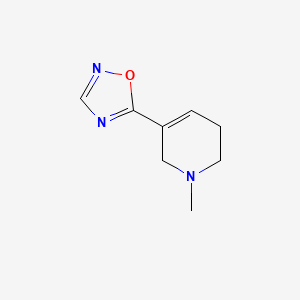
![Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13650928.png)
